(5-Chloro-3-methylpyridin-2-yl)methanol
Description
(5-Chloro-3-methylpyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at position 2, a chlorine atom at position 5, and a methyl group (-CH3) at position 3 of the pyridine ring. For instance, (2-Chloro-5-methylpyridin-3-yl)methanol (CAS 518314-64-2), a positional isomer, is commercially available with a molecular weight of 157.60 g/mol (C7H8ClNO) and is used in pharmaceutical and material science research . The chlorine and methyl substituents on the pyridine ring influence electronic properties, solubility, and reactivity, making such compounds valuable intermediates in organic synthesis.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(5-chloro-3-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
ARMVWGLGQXJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylpyridin-2-yl)methanol typically involves the chlorination of 3-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-methylpyridine with chlorine gas under controlled conditions to yield 5-chloro-3-methylpyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable base, such as sodium hydroxide, to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-methylpyridin-2-ylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium alkoxides (NaOR) are employed under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-3-methylpyridine-2-carboxaldehyde or 5-Chloro-3-methylpyridine-2-carboxylic acid.
Reduction: 3-Methylpyridin-2-ylmethanol.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
(5-Chloro-3-methylpyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) (2-Chloro-5-methylpyridin-3-yl)methanol (CAS 518314-64-2)
- Structure : Chlorine at position 2, methyl at position 5, hydroxymethyl at position 3.
- Properties : Molecular weight 157.60 g/mol; purity ≥96% .
(b) (5-Bromo-2-chloropyridin-3-yl)methanol (CAS 742100-75-0)
- Structure : Bromine at position 5, chlorine at position 2, hydroxymethyl at position 3.
- Properties : Molecular weight 222.47 g/mol; classified as a hazardous substance (Class 8, UN# 3261) due to irritant and toxic properties .
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase lipophilicity and alter metabolic stability in biological applications.
Functional Group Variations
(a) (3-Amino-5-chloropyridin-2-yl)methanol (CAS 1638767-59-5)
- Structure: Amino group (-NH2) at position 3, chlorine at position 5, hydroxymethyl at position 2.
- Properties : Molecular weight 158.59 g/mol; used as a pharmaceutical intermediate .
- Key Differences: The amino group introduces hydrogen-bonding capacity, improving aqueous solubility and enabling participation in coupling reactions (e.g., amide formation).
(b) (5-Chloro-3-methylpyrazin-2-yl)methanol (CAS 186019-62-5)
- Structure : Pyrazine ring (two adjacent nitrogen atoms) with chlorine at position 5, methyl at position 3, hydroxymethyl at position 2.
- Properties : Molecular weight 158.59 g/mol; used in agrochemical research .
- Key Differences : The pyrazine ring enhances electron-deficient character, facilitating electrophilic aromatic substitution compared to pyridine derivatives.
Data Tables: Structural and Physical Properties
Table 1. Key Properties of (5-Chloro-3-methylpyridin-2-yl)methanol and Analogs
| Compound Name | CAS Number | Molecular Formula | M.W. (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|
| This compound | Not explicitly listed | C7H8ClNO | ~157.60* | N/A | Research intermediate |
| (2-Chloro-5-methylpyridin-3-yl)methanol | 518314-64-2 | C7H8ClNO | 157.60 | ≥96% | Pharmaceutical synthesis |
| (5-Bromo-2-chloropyridin-3-yl)methanol | 742100-75-0 | C6H5BrClNO | 222.47 | ≥95% | Material science |
| (3-Amino-5-chloropyridin-2-yl)methanol | 1638767-59-5 | C7H8ClN2O | 158.59 | ≥95% | Drug discovery |
| (5-Chloro-3-methylpyrazin-2-yl)methanol | 186019-62-5 | C6H7ClN2O | 158.59 | ≥95% | Agrochemical development |
*Estimated based on analog data.
Biological Activity
(5-Chloro-3-methylpyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 159.59 g/mol
Research indicates that this compound may interact with various biological targets, influencing pathways relevant to disease treatment. Its activity is often linked to the inhibition of specific enzymes or receptors, although detailed mechanistic insights remain limited.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Case Study : In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains.
-
Anticancer Properties :
- Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines.
- Findings : The compound showed cytotoxic effects on certain cancer cell lines with IC values in the micromolar range.
-
Neuroprotective Effects :
- Emerging evidence indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Research Insight : In animal models, this compound administration resulted in reduced neuroinflammation and improved cognitive function.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption observed |
| Bioavailability | Moderate |
| Metabolism | Primarily hepatic |
| Elimination Half-life | Approximately 4 hours |
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insight into the unique biological activities of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| 3-Methylpyridine | Limited | Low | No |
| 5-Fluoropyridine | Yes | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
